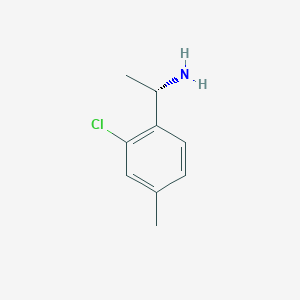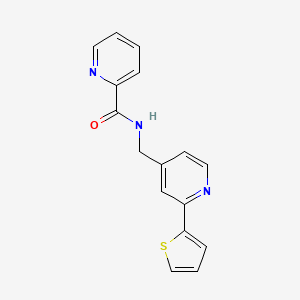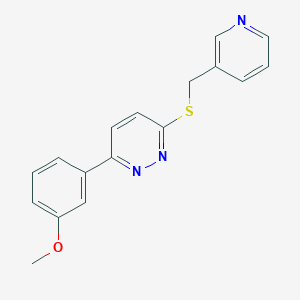
N-(pyrrolidin-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(pyrrolidin-3-yl)propanamide” is a compound with the formula C7H14N2O and a molecular weight of 142.2 . It is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom .
Synthesis Analysis
The synthesis of pyrrolidine derivatives involves various methods. One approach is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst . The stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines can be achieved via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides .Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen heterocycle. It is a saturated scaffold, meaning it does not contain any double bonds . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
Pyrrolidine and its derivatives undergo various chemical reactions. For instance, the combination of a nickel catalyst and benzaldehyde enables C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides . The combination of B2pin2 and KOtBu enables a chemoselective, metal-free reduction of aromatic nitro compounds to the corresponding amines in very good yields in isopropanol .Aplicaciones Científicas De Investigación
Antimicrobial Activity
N-(pyrrolidin-3-yl)propanamide derivatives exhibit significant antimicrobial properties . These compounds are studied for their potential to inhibit the growth of various bacteria and fungi, which is crucial in the development of new antibiotics to combat resistant strains .
Anticancer Activity
Research indicates that certain pyrrolidinone derivatives, including N-(pyrrolidin-3-yl)propanamide, show promise in anticancer therapies . They can interfere with the proliferation of cancer cells, induce apoptosis, and may be used to develop novel chemotherapeutic agents .
Anti-inflammatory Activity
The anti-inflammatory properties of N-(pyrrolidin-3-yl)propanamide are of great interest in the treatment of chronic inflammatory diseases. These compounds can modulate inflammatory pathways, thereby reducing inflammation and associated symptoms .
Antidepressant Activity
Pyrrolidinone derivatives are explored for their antidepressant effects . They may influence neurotransmitter systems in the brain, offering a potential pathway for the development of new antidepressant drugs .
Anti-HCV Activity
The fight against Hepatitis C Virus (HCV) has led to the exploration of N-(pyrrolidin-3-yl)propanamide derivatives as potential anti-HCV agents. Their unique structure allows them to target and inhibit the replication of the virus .
Drug Development and Disease Treatment
N-(pyrrolidin-3-yl)propanamide’s unique structure enables it to be used in the exploration of novel drug targets. This facilitates advancements in pharmaceutical development and offers new avenues for disease treatment.
Direcciones Futuras
Propiedades
IUPAC Name |
N-pyrrolidin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-7(10)9-6-3-4-8-5-6/h6,8H,2-5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOGNXBWLDRNON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrrolidin-3-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dichloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2925436.png)
![2-(ethylsulfonyl)-1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B2925437.png)
![7-(4-chlorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![1-[2-(2-Methylpropoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2925441.png)

![3-[(4-Chlorophenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2925445.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2925447.png)
![4-[[1-(2,5-Dimethylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2925448.png)



![4-({2-[(Carboxymethyl)sulfanyl]acetyl}amino)benzenecarboxylic acid](/img/structure/B2925457.png)
